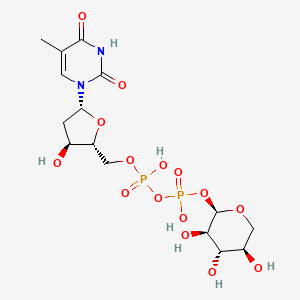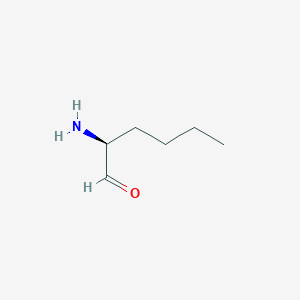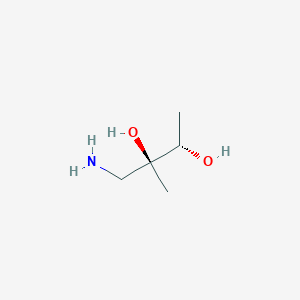
Cytidine-5'-diphospho-beta-D-xylose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-5’-diphospho-beta-D-xylose is a nucleotide sugar that plays a crucial role in the biosynthesis of glycosaminoglycans and glycoproteins. It is a derivative of cytidine diphosphate (CDP) and xylose, and it serves as a donor of xylose residues in various biochemical processes. This compound is essential for the proper functioning of cellular mechanisms, particularly in the formation of proteoglycans, which are vital components of the extracellular matrix.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-5’-diphospho-beta-D-xylose typically involves the enzymatic conversion of cytidine-5’-diphospho-glucose (CDP-glucose) to Cytidine-5’-diphospho-beta-D-xylose. This reaction is catalyzed by the enzyme CDP-glucose 4,6-dehydratase. The process requires specific conditions, including the presence of cofactors such as NAD+ and divalent metal ions like Mg2+ .
Industrial Production Methods
Industrial production of Cytidine-5’-diphospho-beta-D-xylose often employs microbial fermentation techniques. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the enzyme CDP-glucose 4,6-dehydratase, which then catalyzes the conversion of CDP-glucose to Cytidine-5’-diphospho-beta-D-xylose. This method allows for large-scale production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-5’-diphospho-beta-D-xylose undergoes various chemical reactions, including:
Substitution Reactions: The xylose residue can be transferred to acceptor molecules, such as proteins and lipids, through glycosylation reactions.
Hydrolysis: The compound can be hydrolyzed to release xylose and cytidine diphosphate.
Common Reagents and Conditions
Common reagents used in the reactions involving Cytidine-5’-diphospho-beta-D-xylose include:
Enzymes: Glycosyltransferases are often used to facilitate the transfer of xylose residues.
Cofactors: NAD+ and Mg2+ are essential for the enzymatic activity of CDP-glucose 4,6-dehydratase.
Major Products Formed
The major products formed from the reactions of Cytidine-5’-diphospho-beta-D-xylose include xylosylated proteins and lipids, which are crucial for various biological functions .
Applications De Recherche Scientifique
Cytidine-5’-diphospho-beta-D-xylose has numerous applications in scientific research, including:
Chemistry: It is used as a substrate in the study of glycosylation reactions and the synthesis of complex carbohydrates.
Biology: The compound is essential for the biosynthesis of glycosaminoglycans, which are important for cell signaling and structural integrity.
Medicine: Research on Cytidine-5’-diphospho-beta-D-xylose has implications for understanding and treating diseases related to glycosylation defects, such as certain types of muscular dystrophy and congenital disorders of glycosylation.
Industry: It is used in the production of therapeutic glycoproteins and other biopharmaceuticals.
Mécanisme D'action
Cytidine-5’-diphospho-beta-D-xylose exerts its effects by serving as a donor of xylose residues in glycosylation reactions. The compound interacts with glycosyltransferases, which catalyze the transfer of xylose to specific acceptor molecules, such as proteins and lipids. This process is crucial for the formation of glycosaminoglycans and glycoproteins, which are essential for various cellular functions and structural integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine-5’-diphospho-glucose (CDP-glucose): Similar to Cytidine-5’-diphospho-beta-D-xylose, CDP-glucose is involved in glycosylation reactions but donates glucose residues instead of xylose.
Uridine diphosphate glucose (UDP-glucose): Another nucleotide sugar that serves as a glucose donor in glycosylation reactions.
Uniqueness
Cytidine-5’-diphospho-beta-D-xylose is unique in its ability to donate xylose residues, which are essential for the biosynthesis of specific glycosaminoglycans and glycoproteins. This specificity distinguishes it from other nucleotide sugars, such as CDP-glucose and UDP-glucose, which donate different sugar residues .
Propriétés
Formule moléculaire |
C14H23N3O15P2 |
|---|---|
Poids moléculaire |
535.29 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H23N3O15P2/c15-7-1-2-17(14(23)16-7)12-10(21)9(20)6(30-12)4-29-33(24,25)32-34(26,27)31-13-11(22)8(19)5(18)3-28-13/h1-2,5-6,8-13,18-22H,3-4H2,(H,24,25)(H,26,27)(H2,15,16,23)/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 |
Clé InChI |
NWSKPSPTJOAICE-OCIMBMBZSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)

![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)

![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)



